molecular formula C9H16N2 B15230133 2,6-Diazatricyclo[3.3.1.13,7]decane, 2-methyl-

2,6-Diazatricyclo[3.3.1.13,7]decane, 2-methyl-

Cat. No.: B15230133
M. Wt: 152.24 g/mol
InChI Key: LUQRPHRPONSIJV-UHFFFAOYSA-N
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Description

2,6-Diazatricyclo[33113,7]decane, 2-methyl- is a heterocyclic organic compound with the molecular formula C9H16N2 It is characterized by a tricyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diazatricyclo[3.3.1.13,7]decane, 2-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a cyclic ketone or aldehyde, followed by cyclization to form the tricyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as distillation, crystallization, or chromatography are employed to achieve the required purity levels for commercial use.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diazatricyclo[3.3.1.13,7]decane, 2-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

2,6-Diazatricyclo[3.3.1.13,7]decane, 2-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Diazatricyclo[3.3.1.13,7]decane, 2-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

  • 2,6-Diazabicyclo[3.3.1]nonane
  • 2,6-Diazatricyclo[3.3.1.13,7]decane

Uniqueness: 2,6-Diazatricyclo[3.3.1.13,7]decane, 2-methyl- is unique due to its specific tricyclic structure and the presence of two nitrogen atoms. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications that similar compounds may not fulfill.

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

2-methyl-2,6-diazatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C9H16N2/c1-11-8-2-6-3-9(11)5-7(4-8)10-6/h6-10H,2-5H2,1H3

InChI Key

LUQRPHRPONSIJV-UHFFFAOYSA-N

Canonical SMILES

CN1C2CC3CC1CC(C2)N3

Origin of Product

United States

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